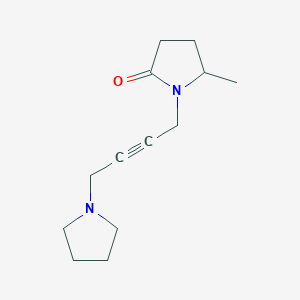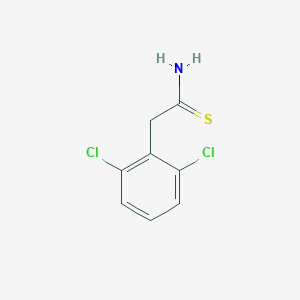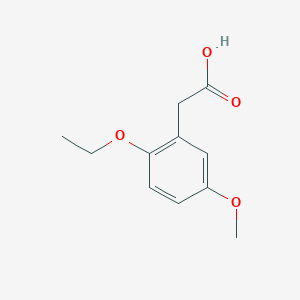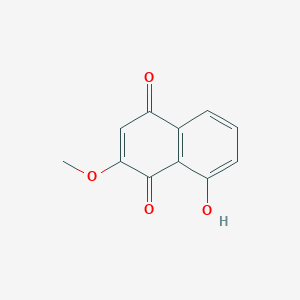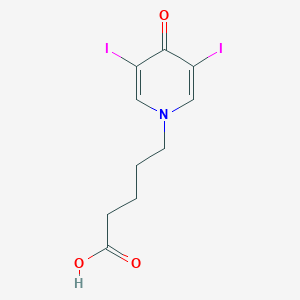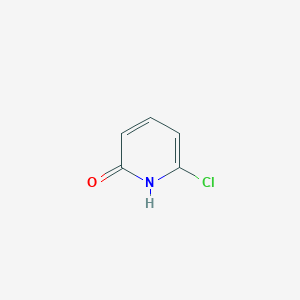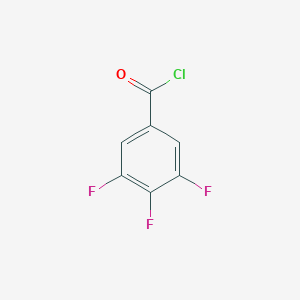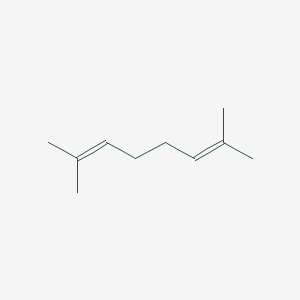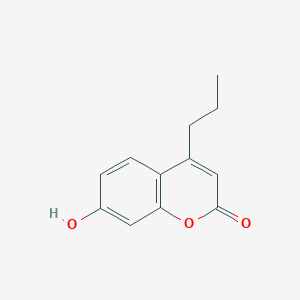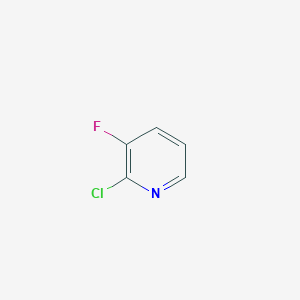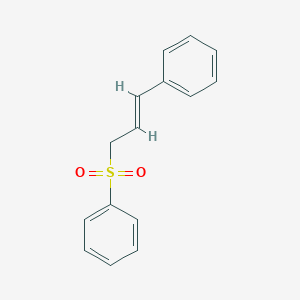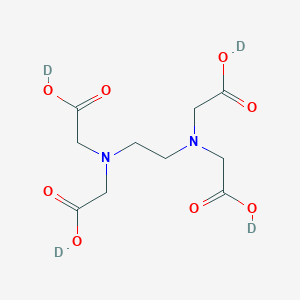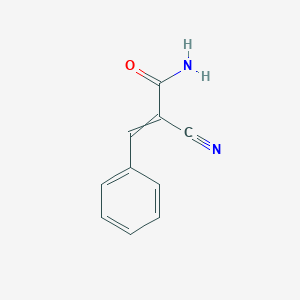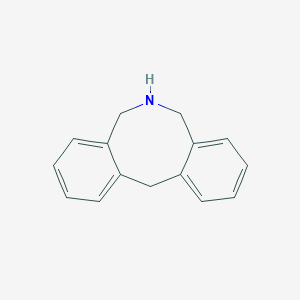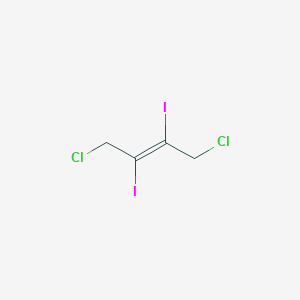
1,4-Dichloro-2,3-diiodo-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2,3-diiodo-2-butene, also known as DCIB, is a chemical compound that has been widely used in scientific research. It is a highly reactive, electrophilic compound that can modify proteins and nucleic acids. DCIB has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2,3-diiodo-2-butene has been widely used in scientific research as a tool to study enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions. It has been used to modify specific amino acid residues in proteins, such as histidine, cysteine, and lysine, to study the role of these residues in enzyme catalysis and protein structure. 1,4-Dichloro-2,3-diiodo-2-butene has also been used to crosslink proteins and nucleic acids, to study the interactions between these molecules and their role in biological processes.
Mecanismo De Acción
1,4-Dichloro-2,3-diiodo-2-butene is a highly reactive electrophile that can modify proteins and nucleic acids by forming covalent bonds with specific amino acid residues and nucleotides. The mechanism of action of 1,4-Dichloro-2,3-diiodo-2-butene involves the formation of a reactive intermediate, which can react with nucleophiles, such as amino acids and nucleotides, to form covalent adducts. The formation of these adducts can alter the structure and function of proteins and nucleic acids, leading to changes in biological activity.
Efectos Bioquímicos Y Fisiológicos
1,4-Dichloro-2,3-diiodo-2-butene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Dichloro-2,3-diiodo-2-butene can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by modifying specific amino acid residues in the active site. 1,4-Dichloro-2,3-diiodo-2-butene has also been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo, 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce oxidative stress and inflammation in animal models, suggesting that it may have toxic effects at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dichloro-2,3-diiodo-2-butene has a number of advantages as a tool for scientific research. It is a highly reactive electrophile that can modify specific amino acid residues and nucleotides, allowing researchers to study the role of these molecules in biological processes. 1,4-Dichloro-2,3-diiodo-2-butene is also relatively easy to synthesize and handle, making it accessible to a wide range of researchers. However, 1,4-Dichloro-2,3-diiodo-2-butene also has some limitations. It is a highly reactive compound that can modify multiple sites on proteins and nucleic acids, making it difficult to interpret the results of experiments. 1,4-Dichloro-2,3-diiodo-2-butene can also have toxic effects at high doses, which can limit its use in vivo.
Direcciones Futuras
There are a number of future directions for research on 1,4-Dichloro-2,3-diiodo-2-butene. One area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene derivatives that are more selective for specific amino acid residues and nucleotides. This could allow researchers to study the role of these molecules in biological processes with greater precision. Another area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene-based therapies for cancer and other diseases. 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, there is a need for more research on the toxic effects of 1,4-Dichloro-2,3-diiodo-2-butene, particularly at low doses. This could help to inform the safe use of 1,4-Dichloro-2,3-diiodo-2-butene in scientific research and potential therapeutic applications.
Métodos De Síntesis
1,4-Dichloro-2,3-diiodo-2-butene can be synthesized by reacting 1,4-dichloro-2-butene with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The reaction proceeds via an electrophilic substitution mechanism, where iodine acts as an oxidizing agent and the Lewis acid catalyst enhances the reactivity of the electrophile. The product is a yellow crystalline solid that is highly reactive and must be handled with care.
Propiedades
Número CAS |
19095-67-1 |
|---|---|
Nombre del producto |
1,4-Dichloro-2,3-diiodo-2-butene |
Fórmula molecular |
C4H4Cl2I2 |
Peso molecular |
376.79 g/mol |
Nombre IUPAC |
(E)-1,4-dichloro-2,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+ |
Clave InChI |
PZBBWINMCIRSAZ-ONEGZZNKSA-N |
SMILES isomérico |
C(/C(=C(/CCl)\I)/I)Cl |
SMILES |
C(C(=C(CCl)I)I)Cl |
SMILES canónico |
C(C(=C(CCl)I)I)Cl |
Sinónimos |
1,4-Dichloro-2,3-diiodo-2-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



